REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]#[N:9])[C:5]([S:10][CH2:11][CH3:12])=[CH:4][CH:3]=1.[C:13]([C:21]1[CH:26]=[CH:25][C:24]([OH:27])=[CH:23][CH:22]=1)(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.CC([O-])(C)C.[K+]>C1COCC1.CS(C)=O>[C:13]([C:21]1[CH:22]=[CH:23][C:24]([O:27][C:2]2[N:7]=[C:6]([C:8]#[N:9])[C:5]([S:10][CH2:11][CH3:12])=[CH:4][CH:3]=2)=[CH:25][CH:26]=1)(=[O:20])[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:2.3|
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Name
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6-Chloro-3-ethylthio-2-pyridinecarbonitrile
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Quantity
|
23.8 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C(=N1)C#N)SCC
|
Name
|
|
Quantity
|
25.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After reaction
|
Type
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FILTRATION
|
Details
|
the mixture was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=C(OC2=CC=C(C(=N2)C#N)SCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 28.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |